2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N’-(2-methylphenyl)methylideneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding hydrazides or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-thienyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of substituents in 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(16-10-5-4-6-11-16)23-24-20(25)27-14-18(26)22-21-13-17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
VNZZVIKSACTFHV-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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